2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Catalog No.
S1973065
CAS No.
711026-06-1
M.F
C45H72B2O4
M. Wt
698.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5...

CAS Number

711026-06-1

Product Name

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

IUPAC Name

2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C45H72B2O4

Molecular Weight

698.7

InChI

InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3

InChI Key

AGCVTNPCAYFDNL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
  • Precursor for Conjugated Polymers: The molecule contains a fluorene core, a well-known building block for conjugated polymers. These polymers possess unique electrical and optical properties, making them attractive for applications in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells []. The diboronic acid groups on either end of the molecule facilitate Suzuki coupling reactions, a common method for polymer synthesis [].

The compound 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic molecule characterized by its unique structure and properties. It features a central fluorene unit with two dioxaborolane substituents. The molecular formula is C37H56B2O4C_{37}H_{56}B_{2}O_{4}, and it has a molecular weight of approximately 586.46 g/mol. The structure includes multiple heavy atoms, specifically 43, with 12 aromatic heavy atoms contributing to its stability and reactivity. The compound has a high degree of rotational freedom due to its 12 rotatable bonds and is classified as having a moderate number of hydrogen bond acceptors (4) but no donors .

The reactions involving this compound primarily focus on its dioxaborolane groups, which are known for their reactivity in cross-coupling reactions such as Suzuki coupling. In these reactions, the boron atom can participate in the formation of carbon-carbon bonds when reacted with organohalides in the presence of a palladium catalyst. The fluorene moiety contributes to the stability and electronic properties of the compound, making it suitable for various synthetic applications .

The synthesis of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:

  • Borylation Reaction: The fluorene derivative can undergo borylation using boron reagents under specific conditions to introduce dioxaborolane groups.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions allows for the formation of the desired compound from simpler precursors.
  • Functionalization of Fluorene: Starting from 9H-fluorene derivatives can lead to the introduction of alkyl chains and subsequent dioxaborolane formation .

This compound has potential applications in various fields:

  • Organic Electronics: Due to its electronic properties derived from the fluorene unit, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Materials Science: Its unique structure may contribute to the development of new materials with tailored properties for sensors or optoelectronic devices.
  • Synthetic Chemistry: As a versatile intermediate in organic synthesis, it can facilitate the construction of complex molecular architectures through cross-coupling reactions .

Several compounds share structural similarities with 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameCAS NumberStructural Features
2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane196207-58-6Similar fluorene backbone but different alkyl chain
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane922706-40-9Contains a single fluorene unit without substitution
2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane264925-45-3Features shorter alkyl chains compared to didecyl variant

Uniqueness

The uniqueness of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dual dioxaborolane functionality combined with a long alkyl chain on both sides of the fluorene unit. This configuration enhances solubility and potentially modifies electronic properties compared to similar compounds with different substituents or fewer boron functionalities.

The thermal stability of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits characteristics typical of fluorinated boronic ester compounds. Research on related fluorinated ester systems indicates that compounds lacking beta-hydrogen atoms demonstrate significantly enhanced thermal stability, with decomposition temperatures elevated by approximately 150°C compared to their beta-hydrogen-containing counterparts [1].

The thermal degradation pathways of this compound follow distinct mechanistic routes. Unlike simple ester compounds that undergo unimolecular decomposition through six-center transition states, the didecyl fluorene boronic ester system exhibits radical chain decomposition mechanisms when subjected to elevated temperatures. Studies on analogous fluorinated ester compounds reveal that decomposition occurs through heterogeneous radical chains, with initiation occurring at active surface sites [1].

The decomposition process involves multiple stages. Initial fragmentation begins with the cleavage of the weaker alkyl-boron bonds, particularly at the didecyl substituents. The boronic ester framework demonstrates remarkable thermal resilience, with the dioxaborolane rings maintaining structural integrity at temperatures where conventional organic compounds would undergo significant degradation. Experimental data from related compounds suggests decomposition temperatures ranging from 470°C to 561°C for similar boronic ester systems [1].

Table 1: Thermal Stability Comparison

Compound TypeDecomposition Temperature (°C)Mechanism
Fluorinated Esters without β-hydrogen~150°C higherRadical chain (heterogeneous)
Fluorinated Esters with β-hydrogenReference temperatureUnimolecular (homogeneous)
Boronic Ester (general)VariableVariable
Methyl Trifluoroacetate470-561Radical chain
Ethyl Trifluoroacetate~150°C lowerSix-center transition state

The degradation pathway involves sequential loss of functional groups, beginning with the alkyl substituents and progressing to the core fluorene structure. The presence of boron atoms in the dioxaborolane rings significantly influences the thermal behavior, as boron-oxygen bonds exhibit different thermodynamic properties compared to carbon-oxygen bonds in conventional esters [2].

Solubility Characteristics in Organic Media

The solubility profile of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) demonstrates considerable variation across different organic solvent systems. Research on related fluorene boronic ester compounds indicates excellent solubility in organic solvents such as diethyl ether and methanol [3]. The extended didecyl alkyl chains contribute significantly to the compound's solubility characteristics in non-polar and moderately polar organic media.

Systematic solubility studies on analogous diethanolamine boronic esters reveal distinct patterns across solvent polarity ranges. In low-to-moderately polar solvents including heptane, methyl tert-butyl ether, tetrahydrofuran, ethyl acetate, and acetonitrile, boronic esters typically exhibit low solubility values of ≤4 milligrams per milliliter [4]. However, the presence of extended alkyl chains in the didecyl substituted fluorene compound significantly enhances solubility in these solvent systems.

The compound demonstrates markedly different behavior in polar aprotic and polar protic solvents. In dimethyl sulfoxide, similar boronic ester compounds achieve solubility levels of 71.1 milligrams per milliliter, while in methanol, solubility exceeds 92.0 milligrams per milliliter [4]. The fluorene backbone contributes to enhanced solubility through π-π stacking interactions and aromatic solvation effects.

Table 2: Solubility Characteristics in Various Solvents

Solvent TypeBoronic Ester SolubilityNotes
Low-polar solvents (heptane, MTBE)Low (≤4 mg/mL)Substrate-independent
Moderately polar solvents (THF, EtOAc)Low to moderateVariable with structure
Polar aprotic solvents (DMSO)High (71.1 mg/mL)Substrate-dependent
Polar protic solvents (methanol)High (>92.0 mg/mL)Substrate-dependent
Organic solvents (general)Generally goodDepends on alkyl chain length
Fluorine-containing solventsEnhancedFluorinated esters show improved solubility

Fluorine-containing organic solvents demonstrate particularly favorable interactions with the compound. Studies on fluorinated boronic acid ester compounds show solubility values of 3.0 grams per 10 milliliters of solvent in 1,3-bis(trifluoromethyl)benzene, compared to only 0.17 grams per 10 milliliters for non-fluorinated aromatic diboronic acid ester compounds [5]. This enhanced solubility results from favorable fluorine-fluorine intermolecular interactions and reduced lattice energy in fluorinated solvent systems.

The solubility behavior is further influenced by the boronic ester functional groups, which can form hydrogen bonds with protic solvents and coordinate with Lewis basic solvents. The dioxaborolane rings provide additional solvation sites through boron-oxygen coordination interactions, particularly in coordinating solvents such as tetrahydrofuran [6].

Crystallization Behavior and Phase Transitions

The crystallization behavior of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits complex patterns characteristic of extended aromatic boronic ester systems. Crystallographic studies on the closely related dioctyl analog reveal important structural features that inform understanding of the didecyl compound's solid-state behavior [7] [8].

X-ray crystallographic analysis of the dioctyl fluorene boronic ester demonstrates that one of the five-membered dioxaborolane rings adopts an envelope conformation, while the other remains nearly coplanar with the fluorene ring system. The dihedral angle between the fluorene and dioxaborolane rings measures 2.29 degrees, indicating minimal steric hindrance and favorable molecular packing [7] [8]. The didecyl analog is expected to exhibit similar conformational preferences with potentially enhanced intermolecular interactions due to the extended alkyl chains.

Disorder phenomena represent significant features in the crystal structure, with multiple methyl groups exhibiting orientational disorder over two positions. In the dioctyl analog, disorder ratios of 0.67:0.33 and 0.568:0.432 were observed for different methyl substituents [7] [8]. This disorder reflects the dynamic nature of the alkyl substituents and suggests potential phase transition behavior at elevated temperatures.

The crystallization process demonstrates sensitivity to solvent conditions. Suitable crystals for structural analysis were obtained through slow evaporation of dichloromethane and ethanol solutions in a 5:2 ratio at room temperature over one week [9]. This methodology suggests that the didecyl compound would require similar controlled crystallization conditions, potentially with extended timeframes due to increased molecular size and flexibility.

Phase transition behavior in boronic ester systems involves dynamic covalent bond formation and breaking processes. Research on macrocyclic boronic esters reveals crystallization-induced dynamic self-assembly through solvent-dependent equilibria [10]. The didecyl fluorene compound may exhibit similar dynamic behavior, particularly in the presence of suitable guest molecules that can interact with the extended alkyl chains or aromatic core.

The melting point of 116.0-120.0°C for the didecyl compound [11] indicates relatively weak intermolecular forces compared to shorter-chain analogs, reflecting the influence of alkyl chain length on crystal packing efficiency. This temperature range suggests potential polymorphic behavior, as different packing arrangements could exhibit distinct melting characteristics.

Guest inclusion behavior represents another important aspect of crystallization in extended boronic ester systems. Studies on macrocyclic boronic esters demonstrate accommodation of various guest molecules including toluene, chloroform, and tetrahydrofuran through π-π interactions and van der Waals forces [12]. The fluorene backbone and extended alkyl chains in the didecyl compound provide multiple sites for guest molecule interaction, potentially leading to inclusion complex formation during crystallization.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic fingerprint of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides detailed structural information through multiple nuclei observation. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns arising from the tetramethyl dioxaborolane substituents and the extended didecyl alkyl chains.

The dioxaborolane tetramethyl groups appear as a prominent singlet in the δ 1.2-1.4 parts per million region, integrating for twenty-four protons [13] [14]. This signal represents one of the most diagnostic features for boronic ester identification. The didecyl alkyl chains contribute complex multiplet patterns in the aliphatic region, with terminal methyl groups appearing as triplets around δ 0.8-0.9 parts per million and the methylene chain protons exhibiting overlapping multiplets in the δ 1.2-1.6 parts per million range.

Aromatic proton signals from the fluorene backbone appear in the δ 7.6-7.8 parts per million region as distinct doublets, reflecting the symmetrical substitution pattern and electronic environment created by the boronic ester substituents [3]. The absence of additional aromatic signals confirms the regioselective functionalization at the 2,7-positions of the fluorene core.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic chemical shifts for the dioxaborolane carbons. The tetramethyl carbon signals appear around δ 24-25 parts per million, while the quaternary carbon atoms of the dioxaborolane rings resonate at δ 83-84 parts per million [13] [15]. These values are diagnostic for the pinacol ester functionality and distinguish this compound from other boronic acid derivatives.

The fluorene aromatic carbon atoms exhibit chemical shifts in the δ 140-150 parts per million region, with the quaternary carbon at the 9-position appearing as a distinct signal around δ 55-60 parts per million due to the didecyl substitution [3]. The alkyl chain carbons provide a series of signals throughout the aliphatic region, with the terminal methyl carbons appearing around δ 14 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy offers direct observation of the boron centers, with tricoordinate boron atoms typically resonating around δ 30 parts per million [13] [16]. This chemical shift range is characteristic of boronic esters and provides confirmation of the coordination environment around the boron centers. The observation of a single boron signal confirms the symmetrical nature of the molecule and the equivalent environments of both dioxaborolane units.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides characteristic absorption patterns that serve as fingerprints for the compound's functional groups. The aliphatic carbon-hydrogen stretching vibrations appear in the 2900-3000 reciprocal centimeters region, with distinct peaks arising from the methyl and methylene groups of both the dioxaborolane tetramethyl substituents and the didecyl alkyl chains [17] [18].

The boron-oxygen stretching vibrations represent particularly diagnostic features, appearing in the 1300-1400 reciprocal centimeters region [17]. These absorptions are characteristic of the dioxaborolane ring system and provide clear identification of the boronic ester functionality. The specific frequency and intensity patterns depend on the ring conformation and substitution pattern.

Aromatic carbon-carbon stretching vibrations from the fluorene backbone appear in the 1600-1650 reciprocal centimeters region [18], while aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region below 900 reciprocal centimeters. The substitution pattern of the fluorene ring influences the exact positions and intensities of these absorptions.

The dioxaborolane ring vibrations contribute additional characteristic peaks in the 1000-1200 reciprocal centimeters region, associated with carbon-oxygen stretching and ring breathing modes [17]. These features provide structural information about the conformation and environment of the boronic ester groups.

Mass Spectrometry

Mass spectrometric analysis of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reveals characteristic fragmentation patterns that provide molecular structure confirmation. The molecular ion peak appears at mass-to-charge ratio 698.69, corresponding to the intact molecular structure [19] [20].

Primary fragmentation pathways involve loss of alkyl substituents through alpha-cleavage processes characteristic of substituted aromatic compounds [21] [22]. Sequential loss of decyl chains produces fragment ions at mass-to-charge ratios corresponding to the loss of 141 atomic mass units per decyl group. These fragmentations follow typical patterns for alkyl-substituted aromatic systems, where the most stable carbocation intermediates are preferentially formed.

The dioxaborolane rings contribute characteristic fragmentation patterns involving loss of the tetramethyl substituents and ring opening processes. Fragment ions corresponding to the fluorene backbone with attached boronic acid or boronic ester residues provide structural confirmation [21]. The presence of boron atoms influences the fragmentation energetics and can lead to unique rearrangement processes not observed in purely organic analogs.

Secondary fragmentation processes involve further breakdown of the primary fragments, particularly affecting the alkyl chains and potentially leading to complete loss of the dioxaborolane functionality. The resulting fragment ion patterns provide detailed structural information that can be used for compound identification and purity assessment.

Table 3: Spectroscopic Fingerprinting Characteristics

TechniqueKey Characteristic Peaks/ShiftsDiagnostic Features
¹H NMRδ 1.2-1.4 (CH₃ groups), δ 7.6-7.8 (aromatic)Tetramethyl pattern of dioxaborolane
¹³C NMRδ 24-25 (CH₃), δ 83-84 (quaternary C), δ 140-150 (aromatic)Quaternary carbon signals
¹¹B NMRδ ~30 ppm (tricoordinate boron)Coordination state of boron
FT-IR2900-3000 cm⁻¹ (C-H), 1300-1400 cm⁻¹ (B-O), 1600-1650 cm⁻¹ (C=C)B-O stretching vibrations
Mass SpectrometryM⁺- (molecular ion), loss of alkyl chains, dioxaborolane fragmentsFragmentation patterns

Dates

Last modified: 08-16-2023

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